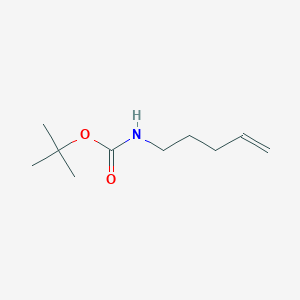
甲氧基-d3-苯
描述
Methoxy-d3-benzene, also known as Anisole-(methyl-d3), is a compound with the linear formula C6H5OCD3 . It is a derivative of Anisole or methoxybenzene, which is an organic compound with the formula CH3OC6H5 . Anisole is a colorless liquid with a smell reminiscent of anise seed .
Synthesis Analysis
Methoxybenzene, or Anisole, is mainly made synthetically and is a precursor to other synthetic compounds . In the Williamson ether synthesis, sodium phenoxide is coupled with a methyl halide to produce anisole . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .
Molecular Structure Analysis
The molecular weight of Methoxy-d3-benzene is 111.16 . The molecular formula of Anisole, commonly known as methoxybenzene, is CH3OC6H5 .
Chemical Reactions Analysis
The first-step reaction mechanisms of d3-methoxy (OCD3) species on H-ZSM-5 zeolite with benzene and cyclohexane were directly observed by infrared (IR) spectroscopy . Only toluene was produced in the gas phase at the beginning, simultaneous with the consumption of methoxy species on the surface at 473 K .
Physical And Chemical Properties Analysis
Anisole, commonly known as methoxybenzene, does not have an odor, but it has the appearance of anise seed, and some of its derivatives are utilized in fragrances, both natural and artificial . In its chemical form, methoxybenzene is represented by the formula C6H5OCH3, and its relative density is 0.996 .
科学研究应用
生物活性天然产物的合成
甲氧基-d3-苯是合成生物活性天然产物中的一种宝贵化合物。 其结构性质允许构建具有潜在生物活性的复杂分子,例如抗肿瘤和抗炎作用 . 能够引入酯类、腈类和卤素等官能团,可以赋予这些生物活性化合物特定的性质。
导电聚合物
在导电聚合物领域,甲氧基-d3-苯由于其高功能化潜力而用作构建单元。 芳环用各种官能团进行修饰,可以开发出具有所需电学性能的聚合物 .
塑料、粘合剂和涂料
该化合物的热稳定性和阻燃性使其成为生产塑料、粘合剂和涂料的重要添加剂。 它改善了材料性能,使其更耐用并更耐热和耐火 .
抗氧化剂和紫外线吸收剂
甲氧基-d3-苯衍生物用作抗氧化剂和紫外线吸收剂。 这些化合物可以保护材料免受氧化降解并吸收有害的紫外线辐射,延长暴露在阳光下的产品的寿命 .
阻燃剂
由于其能够增强阻燃性,甲氧基-d3-苯被掺入到需要高防火安全标准的材料中。 它通常用于阻燃性是关键性能的行业 .
催化
该化合物在催化过程中发挥作用,特别是在涉及甲氧基物种与苯和环己烷在沸石上的反应中。 这种应用在生产甲苯和其他工业上重要的化学品中至关重要 .
氘化和氚化
甲氧基-d3-苯用于光氧化还原催化的氘化和氚化,这对于将氘和氚掺入药物分子中很重要。 这些同位素标记的化合物对于配体结合分析以及吸收、分布、代谢和排泄研究至关重要 .
超分子化学
在超分子化学中,甲氧基-d3-苯衍生物因其氢键能力和强偶极矩而被利用。 这些特性在设计具有特定功能的分子组装体和材料方面具有优势 .
作用机制
Target of Action
Methoxy-d3-benzene, also known as trideuteriomethoxybenzene, is a derivative of benzene. It primarily targets the aromatic ring structure of benzene . The methoxy group, which consists of a methyl group bound to oxygen, is the functional group in this compound .
Mode of Action
The mode of action of Methoxy-d3-benzene involves its interaction with the benzene ring. The methoxy group is an electron-donating group when it is at the para position on the benzene ring, but it acts as an electron-withdrawing group if it is at the meta position . This interaction results in changes in the electron density on the benzene ring, which can influence the reactivity of the benzene ring .
Biochemical Pathways
The biochemical pathways affected by Methoxy-d3-benzene are primarily related to the reactions of methoxy species with benzene. For instance, the first-step reaction mechanisms of d3-methoxy species on H-ZSM-5 zeolite with benzene were directly observed by infrared spectroscopy .
Pharmacokinetics
The reactivity of the methoxy group with the benzene ring could potentially influence these properties .
Result of Action
The result of Methoxy-d3-benzene’s action is primarily the modification of the benzene ring’s reactivity. This can lead to changes in the chemical behavior of the benzene ring, influencing its interactions with other compounds .
Action Environment
The action of Methoxy-d3-benzene can be influenced by various environmental factors. For instance, the presence of different methylation mechanisms of methoxy species is confirmed; the CD3 unit reacted with benzene as in the cases of amines and dimethyl ether, but the CD2 unit reacted with cyclohexane and light olefins, leaving one of the deuterium atoms on the zeolite . Therefore, the specific environment in which Methoxy-d3-benzene is present can significantly impact its action, efficacy, and stability.
安全和危害
未来方向
生化分析
Biochemical Properties
Methoxy-d3-benzene plays a significant role in biochemical reactions, particularly in studies involving isotopic labeling. It interacts with various enzymes and proteins, facilitating the study of metabolic pathways and reaction mechanisms. For instance, methoxy-d3-benzene can be used to trace the incorporation of deuterium into different biomolecules, helping to elucidate enzyme-catalyzed processes and protein-ligand interactions. The nature of these interactions often involves the formation of transient complexes, which can be analyzed using spectroscopic methods .
Cellular Effects
Methoxy-d3-benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, methoxy-d3-benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior .
Molecular Mechanism
At the molecular level, methoxy-d3-benzene exerts its effects through specific binding interactions with biomolecules. These interactions can involve enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, methoxy-d3-benzene can act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression induced by methoxy-d3-benzene are often mediated through its interaction with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxy-d3-benzene can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methoxy-d3-benzene remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to methoxy-d3-benzene in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in enzyme expression and metabolic adaptation .
Dosage Effects in Animal Models
The effects of methoxy-d3-benzene in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver enzyme activity, changes in metabolic profiles, and potential toxicity to specific organs .
Metabolic Pathways
Methoxy-d3-benzene is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoenzymes. These interactions lead to the hydroxylation of the methoxy group, resulting in the formation of hydroxy metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating excretion. The metabolic flux and levels of metabolites are influenced by the presence of methoxy-d3-benzene, which can alter the overall metabolic balance .
Transport and Distribution
Within cells and tissues, methoxy-d3-benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of methoxy-d3-benzene within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. These factors determine its bioavailability and effectiveness in biochemical studies .
Subcellular Localization
Methoxy-d3-benzene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, methoxy-d3-benzene can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These localization patterns are crucial for understanding the compound’s role in cellular physiology .
属性
IUPAC Name |
trideuteriomethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480546 | |
| Record name | Methoxy-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4019-63-0 | |
| Record name | Methoxy-d3-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4019-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions an "intramolecular kinetic isotope effect" observed when studying Methoxy-d3-benzene. What does this mean and why is it significant?
A1: The observed intramolecular kinetic isotope effect of 3.4 during the O-demethylation of Methoxy-d3-benzene with rabbit liver microsomes [] signifies that breaking the carbon-hydrogen bond adjacent to the deuterium atoms is a rate-limiting step in the enzymatic reaction. This effect arises from the mass difference between deuterium and hydrogen, with the heavier deuterium leading to a slower reaction rate. This finding provides valuable insight into the mechanism of O-demethylation by cytochrome P450 enzymes, suggesting that C-H bond cleavage is a crucial step in the process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)









![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)